molecular formula C12H18N2O2 B14181347 Glycolic acid, diethyl-, phenylhydrazide CAS No. 3166-50-5

Glycolic acid, diethyl-, phenylhydrazide

Cat. No.: B14181347
CAS No.: 3166-50-5
M. Wt: 222.28 g/mol
InChI Key: KHOIXZVUYSLPAQ-UHFFFAOYSA-N
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Description

Glycolic acid, diethyl-, phenylhydrazide is a chemical compound that belongs to the class of phenylhydrazides. This compound is characterized by the presence of a glycolic acid moiety, which is diethylated, and a phenylhydrazide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycolic acid, diethyl-, phenylhydrazide typically involves the reaction of glycolic acid with diethylamine and phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques is common in industrial settings to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Glycolic acid, diethyl-, phenylhydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding amines.

    Substitution: The phenylhydrazide group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce amines.

Scientific Research Applications

Glycolic acid, diethyl-, phenylhydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of glycolic acid, diethyl-, phenylhydrazide involves its interaction with specific molecular targets. The phenylhydrazide group can form stable complexes with metal ions, which can influence various biochemical pathways. The compound can also interact with enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Glycolic acid: A simpler compound with similar chemical properties.

    Phenylhydrazine: Shares the phenylhydrazide group but lacks the glycolic acid moiety.

    Diethylamine: Contains the diethyl group but lacks the phenylhydrazide and glycolic acid moieties.

Uniqueness

Glycolic acid, diethyl-, phenylhydrazide is unique due to the combination of the glycolic acid moiety, diethylation, and the phenylhydrazide group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific research applications.

Properties

CAS No.

3166-50-5

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-ethyl-2-hydroxy-N'-phenylbutanehydrazide

InChI

InChI=1S/C12H18N2O2/c1-3-12(16,4-2)11(15)14-13-10-8-6-5-7-9-10/h5-9,13,16H,3-4H2,1-2H3,(H,14,15)

InChI Key

KHOIXZVUYSLPAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)NNC1=CC=CC=C1)O

Origin of Product

United States

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